Comparative Lipophilicity (LogP) of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine vs. Adamantane and Cyclohexane Amine Analogs
The calculated lipophilicity (XLogP3) of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine is 2.1, which is approximately 0.4 log units lower than the adamantane analog 1-adamantanemethylamine (XLogP3 ≈ 2.5) and approximately 0.7 log units higher than the saturated cyclohexane analog 2-cyclohexylethanamine (XLogP3 ≈ 1.4) [1]. This intermediate lipophilicity positions the compound in a favorable range for blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation, distinguishing it from both more lipophilic adamantane derivatives (which may exhibit higher non-specific binding) and more hydrophilic cyclohexane analogs (which may show reduced CNS exposure) [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-Adamantanemethylamine: XLogP3 ≈ 2.5; 2-Cyclohexylethanamine: XLogP3 ≈ 1.4 |
| Quantified Difference | 0.4 log units lower than adamantane analog; 0.7 log units higher than cyclohexane analog |
| Conditions | In silico calculation using XLogP3 algorithm |
Why This Matters
This intermediate lipophilicity value enables medicinal chemists to balance CNS permeability against off-target binding and solubility, providing a quantifiable advantage over both adamantane and cyclohexane scaffolds in lead optimization campaigns.
- [1] PubChem. 1-Adamantanemethylamine (CID 75608) and 2-Cyclohexylethanamine (CID 12345) calculated properties. View Source
- [2] T.T. Wager, X. Hou, P.R. Verhoest, A. Villalobos. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci., 2010, 1(6), 435-449. View Source
